1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Parkinson's disease MPTP receptor MAO-B

Sourcing high-purity budipine with verified pharmacological profile is a recurring bottleneck in Parkinson's disease and ion-channel research. Budipine hydrochloride (CAS 63661-61-0) addresses this with documented multi-target activity and scalable supply. • Uncompetitive NMDA receptor antagonist with unique voltage-dependence (δ=0.45) and binding site distinct from memantine and MK-801 • MAO-B inhibitor (Ki=2.2 µM) for MPTP-induced neurodegeneration models; low opioid receptor affinity (IC₅₀ >100 µM) reduces off-target confounding • Economical single-step synthesis from 1-tert-butyl-4-piperidone with 99% yield enables cost-efficient scale-up

Molecular Formula C21H28ClN
Molecular Weight 329.9 g/mol
CAS No. 63661-61-0
Cat. No. B1668029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride
CAS63661-61-0
Synonyms4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan
Molecular FormulaC21H28ClN
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H
InChIKeyUSUUKNCFNKZGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Budipine Hydrochloride Overview


1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (CAS 63661-61-0), commonly referred to as budipine hydrochloride, is a quaternary ammonium salt of the 4,4-diphenylpiperidine class. The parent free base (CAS 57982-78-2) is a tertiary amine characterized by a bulky tert-butyl group on the piperidine nitrogen and two phenyl rings at the 4-position, conferring high lipophilicity (LogP = 4.80) [1]. Budipine was clinically developed as a non-dopaminergic antiparkinsonian agent with a polyvalent mechanism of action, including N-methyl-D-aspartate (NMDA) receptor antagonism, monoamine oxidase B (MAO-B) inhibition, and enhancement of dopamine release [2]. The hydrochloride salt is the stable, water-soluble form utilized in pharmaceutical research and development.

Target Engagement NMDA receptor (uncompetitive) antagonism context
Enzyme Inhibition MAO-B inhibition context
Neurotransmitter Modulation Dopamine release modulation context

Budipine vs. 4,4-Diphenylpiperidine Analogs


Within the 1-alkyl-4,4-diphenylpiperidine chemotype, even minor modifications to the N-alkyl substituent profoundly alter receptor binding profiles and functional pharmacology. Budipine's tert-butyl group confers a unique combination of high lipophilicity and steric bulk that is not replicated by smaller alkyl chains (e.g., methyl, isopropyl) or heteroatom substitutions [1]. Direct comparative studies demonstrate that budipine exhibits substantially higher affinity for the MPTP binding site (a surrogate for MAO-B) than its methyl or isopropyl analogs, while conversely displaying markedly reduced affinity for μ- and δ-opioid receptors—a selectivity profile that minimizes off-target opioid effects [2][3]. Furthermore, budipine's uncompetitive NMDA receptor antagonism is mechanistically distinct from the competitive antagonism of other antiparkinsonian agents, and its use-dependent channel block is not reproduced by close structural analogs [4]. These pharmacologic divergences preclude simple interchange with other 4,4-diphenylpiperidines in research applications.

N-Alkyl Steric Bulk
tert-Butyl group confers steric and lipophilic profile not replicated by smaller alkyl substituents.
MPTP/MAO-B Affinity
Binding affinity to MPTP site is critically dependent on tert-butyl; methyl/isopropyl analogs show substantially lower binding.
Opioid Off-Target Profile
Methyl analog engages μ/δ opioid receptors, potentially confounding behavioral endpoints; budipine shows reported minimal opioid binding.

Budipine Differentiation Evidence


MPTP Binding Affinity

Budipine (tert-butyl derivative) demonstrates a Ki of 2.2 µM for displacement of [³H]MPTP from its binding site in rat brain membranes, whereas the 1-methyl and 1-isopropyl analogs exhibit substantially lower affinities that precluded precise Ki determination in the same assay system [1]. This affinity advantage positions budipine as the preferred tool compound for interrogating the MPTP/MAO-B nexus in Parkinsonian neurodegeneration models.

MPTP Binding
Head-to-head
Ki = 2.2 µM vs >20 µM for smaller alkyl analogs (≥9-fold higher affinity)
Supports MAO-B model studies; reported highest affinity in tested set
Radioligand binding in rat brain membranes
Parkinson's disease MPTP receptor MAO-B Neuroprotection

NMDA Receptor Use-Dependent Block

Budipine inhibits [³H]TCP binding to the NMDA receptor ion channel with an IC₅₀ of 36 µM and acts as a use-dependent (uncompetitive) antagonist [1]. In direct comparison, the structurally related antiparkinsonian agent biperiden exhibits a higher IC₅₀ of 92 µM for [³H]MK-801 displacement [2]. Furthermore, budipine blocks NMDA-induced currents in striatal neurons with an IC₅₀ of 827 µM at +70 mV, with a voltage-dependence parameter (δ = 0.45) indicating a shallower channel binding site than memantine (δ = 0.71) [3]. These properties define budipine as a low-affinity, uncompetitive NMDA antagonist with a distinct binding mode.

NMDA Channel Block
Head-to-head
IC₅₀ = 36 µM ([³H]TCP); 827 µM (current); δ = 0.45
Uncompetitive antagonism with distinct voltage-dependence from memantine
Patch-clamp and binding assays; biperiden IC₅₀ = 92 µM
NMDA receptor glutamate neuroprotection Parkinson's disease

Lipophilicity and Basicity

Budipine possesses a calculated partition coefficient (LogP) of 4.80 and a basic pKa of 9.58 [1][2]. These values reflect the combined influence of the tert-butyl group and the two phenyl rings, resulting in substantially higher lipophilicity compared to the 1-methyl (LogP ~2.8) and 1-isopropyl (LogP ~3.5) analogs (estimated from QSAR models). High lipophilicity correlates with enhanced blood-brain barrier permeability, a critical attribute for CNS-active antiparkinsonian agents. The basic pKa of 9.58 ensures that budipine is >99% protonated at physiological pH, facilitating ionic interactions with receptor sites.

Lipophilicity & Basicity
Class-level
LogP = 4.80; pKa = 9.58
High logP may support CNS permeability in models; context-dependent
Calculated values; estimated from QSAR for smaller analogs
Lipophilicity logP pKa BBB penetration Drug design

Friedel-Crafts Synthesis Efficiency

Budipine can be synthesized in a single step from 1-tert-butyl-4-piperidone and benzene using triflic acid as a catalyst, achieving a remarkable 99% yield [1]. In contrast, traditional multi-step syntheses of 1-methyl-4,4-diphenylpiperidine proceed through a 5-step sequence with an overall yield of only ~23% [2]. This dramatic improvement in synthetic efficiency (4.3-fold higher yield) makes budipine a more cost-effective and scalable entry point for generating 4,4-diphenylpiperidine libraries.

Synthetic Efficiency
Head-to-head
99% yield (single-step) vs 23% (5-step) for methyl analog
Supports scalable synthesis route selection for library generation
Triflic acid-catalyzed Friedel-Crafts
Synthesis Process chemistry Friedel-Crafts Yield optimization Green chemistry

Opioid Receptor Selectivity

In displacement assays using [³H]etorphine, [³H]dihydromorphine, and [³H]DADLE, the 1-methyl analog of 4,4-diphenylpiperidine exhibited high affinity for μ- and δ-opioid receptors (IC₅₀ values of 0.71–9.0 µM) [1]. In contrast, budipine (1-tert-butyl) and its 1-isopropyl analog displayed 'distinctly lower inhibiting concentration values,' with IC₅₀s >100 µM for all three radioligands [1]. This 10- to 100-fold reduction in opioid receptor affinity minimizes the risk of confounding opioid-mediated behaviors (analgesia, sedation, respiratory depression) in behavioral pharmacology studies.

Opioid Selectivity
Head-to-head
IC₅₀ >100 µM (µ,δ,κ) vs 0.71–9 µM for methyl analog
Low opioid affinity may reduce confounds in behavioral studies
Radioligand binding in rat brain membranes
Opioid receptors Off-target effects Selectivity CNS safety Drug repurposing

HERG Channel Liability

Budipine blocks HERG potassium channels expressed in Xenopus oocytes with an IC₅₀ of 10.2 µM, with fast onset and slow, incomplete reversibility [1]. This value is comparable to other marketed CNS drugs with known QT prolongation risk (e.g., haloperidol IC₅₀ ~1 µM; thioridazine IC₅₀ ~1.5 µM) but significantly more potent than the closely related biperiden (HERG IC₅₀ >100 µM) [2]. The data provide a quantitative benchmark for interpreting budipine's cardiovascular safety margin in preclinical development.

hERG Channel Block
Cross-study
IC₅₀ = 10.2 µM (biperiden >100 µM)
Supports preclinical cardiac safety endpoint context
Xenopus oocyte voltage-clamp; dose-dependent review
HERG cardiac safety QT prolongation ion channel toxicology

Budipine Application Scenarios


MPTP/MAO-B Neuroprotection Models

Budipine's high affinity for the MPTP binding site (Ki = 2.2 µM) makes it the preferred tool compound for investigating MAO-B-mediated neuroprotection in cell culture and in vivo MPTP rodent models [1]. Its use is indicated when the goal is to block MPTP-induced dopaminergic neurodegeneration while minimizing opioid off-target effects, as budipine's weak opioid receptor affinity (IC₅₀ >100 µM) reduces confounding behavioral outcomes [2].

NMDA Receptor Channel Pharmacology

Budipine is an ideal pharmacological probe for studying uncompetitive NMDA receptor antagonism with a unique voltage-dependence (δ = 0.45) and binding site distinct from memantine and MK-801 [1][2]. It should be employed in patch-clamp electrophysiology and calcium imaging assays to elucidate channel gating mechanisms and to compare with other use-dependent blockers such as biperiden (IC₅₀ = 92 µM) and amantadine.

Scalable Friedel-Crafts Synthesis

The single-step synthesis of budipine from 1-tert-butyl-4-piperidone with 99% yield [1] provides an economical and scalable route for producing gram-to-kilogram quantities of the 4,4-diphenylpiperidine core. This protocol should be prioritized over traditional multi-step syntheses (e.g., 23% overall yield for 1-methyl analog [2]) when cost, time, and waste reduction are critical factors in medicinal chemistry or process development campaigns.

HERG Cardiac Safety Profiling

Budipine's HERG IC₅₀ of 10.2 µM serves as a benchmark for evaluating the cardiac safety margin of novel 4,4-diphenylpiperidine derivatives [1]. It should be included as a reference compound in HERG screening panels to contextualize the proarrhythmic risk of new chemical entities within this chemotype, particularly when comparing to analogs with improved selectivity or reduced HERG affinity.

Application
Selection Property
Validation Focus
MPTP/MAO-B model studies
Reported high MPTP-site binding affinity
MAO-B inhibition and dopaminergic endpoint context
NMDA receptor channel pharmacology
Use-dependent uncompetitive block mechanism
Voltage-dependence and channel gating review
Scalable synthesis route
Single-step high-yield protocol
Process yield and waste reduction review
hERG channel inhibition screening
Moderate hERG potency benchmark
Preclinical cardiac safety margin review

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28 linked technical documents
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